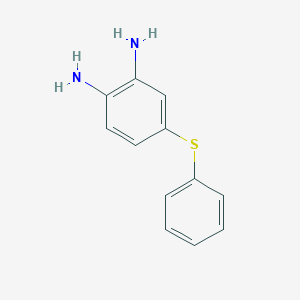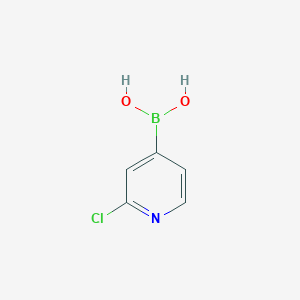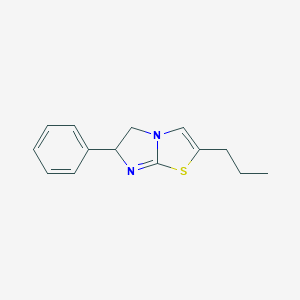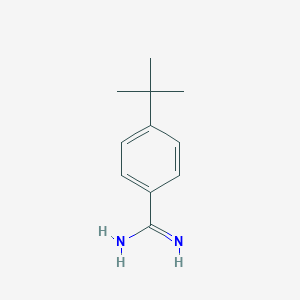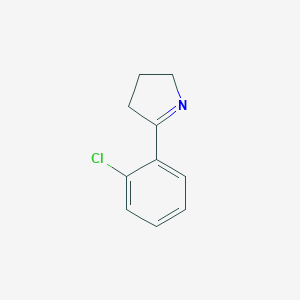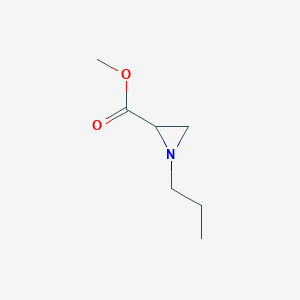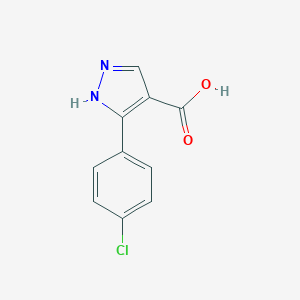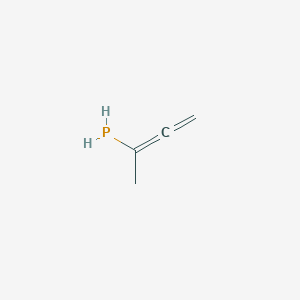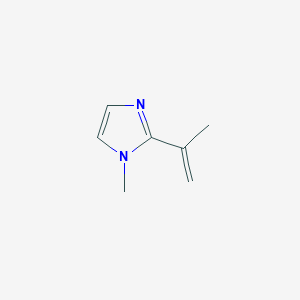
1-Methyl-2-isopropenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-isopropenyl-1H-imidazole is a chemical compound that belongs to the imidazole family. It is also known as MIH or 1-Me-2-iPr-Im. MIH has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MIH is not fully understood. However, studies have suggested that MIH may inhibit the growth of microorganisms by interfering with their metabolic pathways. MIH has also been found to bind to certain enzymes, which may contribute to its antimicrobial activity.
Efectos Bioquímicos Y Fisiológicos
MIH has been found to exhibit a range of biochemical and physiological effects. Studies have shown that MIH can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. MIH has also been found to exhibit antioxidant activity, which may be beneficial for certain medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIH has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as NMR spectroscopy. However, MIH has some limitations, such as its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on MIH. One potential area of research is the development of new drugs based on MIH. MIH has been found to exhibit antimicrobial activity, and further research may lead to the discovery of new drugs for the treatment of infectious diseases. Another area of research is the use of MIH as a building block in the synthesis of new materials. MIH has been found to have unique properties that may make it useful in the development of new materials with specific properties.
Métodos De Síntesis
MIH can be synthesized using different methods. One of the most common methods is the reaction of 1-methylimidazole with isopropenyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
MIH has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. MIH has been found to exhibit antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. MIH has also been studied for its use as a building block in the synthesis of new materials, such as polymers and metal-organic frameworks.
Propiedades
Número CAS |
127782-73-4 |
|---|---|
Nombre del producto |
1-Methyl-2-isopropenyl-1H-imidazole |
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
1-methyl-2-prop-1-en-2-ylimidazole |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-8-4-5-9(7)3/h4-5H,1H2,2-3H3 |
Clave InChI |
GTFRXUGXAAINAF-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=NC=CN1C |
SMILES canónico |
CC(=C)C1=NC=CN1C |
Sinónimos |
1H-Imidazole,1-methyl-2-(1-methylethenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



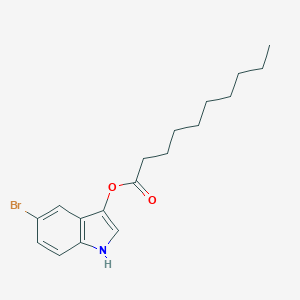
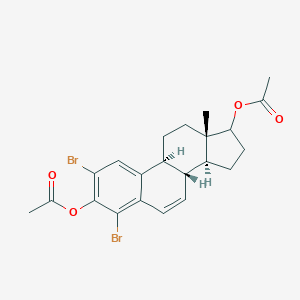
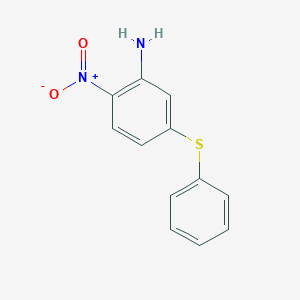
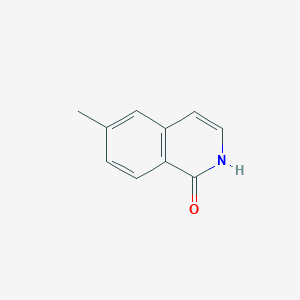
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
